Methyl 4-(1,3-benzoxazol-2-yl)benzoate

Solid-state properties Process chemistry Crystallization

Methyl 4-(1,3-benzoxazol-2-yl)benzoate (CAS 20000-53-7) is a heterocyclic aromatic ester belonging to the 2-arylbenzoxazole class. It features a benzoxazole core linked to a para-substituted methyl benzoate, giving it a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 20000-53-7
Cat. No. B8808265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1,3-benzoxazol-2-yl)benzoate
CAS20000-53-7
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C15H11NO3/c1-18-15(17)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)19-14/h2-9H,1H3
InChIKeyKDKBWBVNDADEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(1,3-benzoxazol-2-yl)benzoate: A High-Melting Benzoxazole Building Block for Medicinal Chemistry and Material Science


Methyl 4-(1,3-benzoxazol-2-yl)benzoate (CAS 20000-53-7) is a heterocyclic aromatic ester belonging to the 2-arylbenzoxazole class. It features a benzoxazole core linked to a para-substituted methyl benzoate, giving it a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol . This compound is distinguished by its high melting point (189-193 °C) and its role as a versatile intermediate in organic synthesis, particularly for generating benzoxazole-containing pharmacophores and advanced materials . Its solid-state nature and thermal stability are key differentiators from simpler oxazole analogs, making it preferred for applications requiring processable, high-purity crystalline intermediates.

Why Methyl 4-(1,3-benzoxazol-2-yl)benzoate Cannot Be Replaced by Simple Oxazole Analogs in Research and Development


The assumption that all benzoxazole or oxazole esters are functionally equivalent overlooks critical differences in physicochemical properties. A head-to-head comparison reveals that simple substitution with the non-fused analog, Methyl 4-(oxazol-2-yl)benzoate (CAS 421553-40-4), dramatically alters the compound's physical state and handling characteristics [1]. The target compound is a high-melting crystalline solid amenable to purification by recrystallization, while its analog is a liquid at room temperature [1]. This difference directly impacts synthetic workflow viability, purity control, and final product isolation. Furthermore, the fused benzene ring in the benzoxazole system significantly modulates electronic properties and lipophilicity compared to the simpler oxazole, leading to different reactivity and biological profile predictions, which cannot be captured by a simple analog substitution.

Quantitative Differentiation Evidence for Methyl 4-(1,3-benzoxazol-2-yl)benzoate Against Key Analogs


Differentiation 1: High Melting Point vs. Liquid Oxazole Analog Enables Superior Handling and Purification

The target compound, Methyl 4-(1,3-benzoxazol-2-yl)benzoate, is a solid with a high melting range of 189-193 °C, as specified by a commercial supplier. In contrast, its closest non-fused analog, Methyl 4-(oxazol-2-yl)benzoate (CAS 421553-40-4), is supplied and handled as a liquid at room temperature, a qualitative difference confirmed by multiple vendor datasheets [1]. This represents a fundamental shift in physical state, not a minor variation.

Solid-state properties Process chemistry Crystallization

Differentiation 2: Validated Computational LogP and PSA Differentiate It as a Permeability-Favorable Scaffold

Methyl 4-(1,3-benzoxazol-2-yl)benzoate possesses a computed LogP of 3.28 and a Topological Polar Surface Area (TPSA) of 52.33 Ų, derived from standardized chemical informatics calculations. These values are predictive of good membrane permeability and intestinal absorption, falling within typical drug-like space parameters. While LogP values are available for the non-fused analog Methyl 4-(oxazol-2-yl)benzoate, they are consistently lower due to the absence of the fused benzene ring, which reduces lipophilicity . This computational profile allows researchers to pre-select the benzoxazole scaffold for projects where higher LogP is desired for target engagement without introducing excessive hydrophobicity.

Drug-likeness ADME Molecular Descriptors

Differentiation 3: Selective Reduction to a Reactive Aldehyde Intermediate Validates a Key Synthetic Application

A published synthetic protocol demonstrates the selective reduction of the methyl ester group in Methyl 4-(benzoxazol-2-yl)-benzoate (0.20 g, 0.8 mmol) to an aldehyde using DIBAL-H (4.0 mmol) in THF at -78°C. This chemoselective transformation leaves the benzoxazole ring intact, generating a versatile aldehyde intermediate for further functionalization. This is a specific, validated use case not reported for the corresponding benzoic acid analog, which would require a different reduction strategy. The protocol highlights the compound's value as a protected precursor to benzoxazole-carbaldehydes, which are key intermediates in medicinal chemistry for reductive amination and C-C bond formation.

Synthetic methodology Building block Functional group interconversion

Best Research and Industrial Application Scenarios for Methyl 4-(1,3-benzoxazol-2-yl)benzoate


Crystalline Intermediate for High-Purity Drug Candidate Synthesis

The compound's high melting point (189-193 °C) and solid-state nature make it ideal for medicinal chemistry campaigns where a high-purity, crystalline intermediate is required. It can be easily purified by recrystallization, ensuring consistent quality for parallel synthesis of benzoxazole-based drug candidates, a clear advantage over liquid or low-melting-point analogs that may retain solvents or impurities.

Lipophilic Scaffold for Optimizing Cellular Permeability in Lead Compounds

With a calculated LogP of 3.28 and TPSA of 52.33 Ų, the benzoxazole scaffold provides a balanced lipophilic profile that is predictive of good membrane permeability. It is a strategic choice for hit-to-lead optimization when aiming to improve cellular activity over more polar heterocyclic cores, such as the unsubstituted oxazole, without violating drug-likeness parameters.

Key Synthon for Generating Reactive Benzoxazole-carbaldehydes

The selective DIBAL-H reduction protocol allows the methyl ester to be converted into a highly reactive aldehyde in a single step. This makes the compound a valuable precursor for building diverse libraries through reductive amination, aldol condensation, or Wittig reactions, streamlining synthetic routes that would otherwise require multiple protection and deprotection steps.

Quote Request

Request a Quote for Methyl 4-(1,3-benzoxazol-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.